- Preparation of novel indole derivatives as cytoplasmic fatty acid binding protein FABP-4 inhibitors, World Intellectual Property Organization, , ,

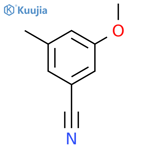

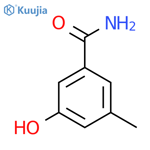

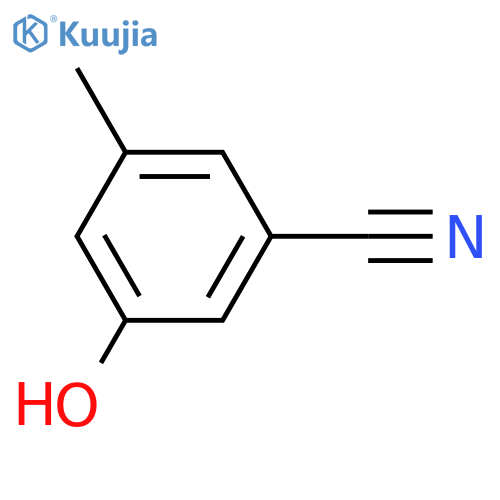

Cas no 95658-81-4 (3-Hydroxy-5-methylbenzonitrile)

95658-81-4 structure

Nome do Produto:3-Hydroxy-5-methylbenzonitrile

3-Hydroxy-5-methylbenzonitrile Propriedades químicas e físicas

Nomes e Identificadores

-

- 3-Hydroxy-5-methylbenzonitrile

- 3-Cyano-5-methylphenol

- Benzonitrile, 3-hydroxy-5-methyl-

- 3-Hydroxy-5-methyl-benzonitrile

- 3-CYANO-5-HYDROXYTOLUENE

- OATUMQZBLZQKBX-UHFFFAOYSA-N

- MB25636

- CM10560

- AS06386

- ST24022908

- Z5409

- 3-Hydroxy-5-methylbenzonitrile (ACI)

-

- MDL: MFCD16999137

- Inchi: 1S/C8H7NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,1H3

- Chave InChI: OATUMQZBLZQKBX-UHFFFAOYSA-N

- SMILES: N#CC1C=C(C)C=C(O)C=1

Propriedades Computadas

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 0

- Complexidade: 158

- Superfície polar topológica: 44

Propriedades Experimentais

- Densidade: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- Ponto de Fusão: 103.5-104.5 ºC

- Ponto de ebulição: 282.2±28.0 ºC (760 Torr),

- Ponto de Flash: 124.4±24.0 ºC,

- Solubilidade: Slightly soluble (1 g/l) (25 º C),

3-Hydroxy-5-methylbenzonitrile Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Condição de armazenamento:Inert atmosphere,Room Temperature

3-Hydroxy-5-methylbenzonitrile Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110764-100mg |

3-Hydroxy-5-methylbenzonitrile |

95658-81-4 | 98% | 100mg |

¥263.00 | 2024-04-24 | |

| Ambeed | A117413-250mg |

3-Hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 250mg |

$45.0 | 2025-02-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0084-10G |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 10g |

¥ 7,722.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0084-250MG |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 250MG |

¥ 303.00 | 2023-04-12 | |

| abcr | AB438953-1 g |

3-Hydroxy-5-methylbenzonitrile, 95%; . |

95658-81-4 | 95% | 1g |

€388.80 | 2023-07-18 | |

| Chemenu | CM130152-10g |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 10g |

$1296 | 2024-07-18 | |

| TRC | H948763-50mg |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 50mg |

$ 160.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VB013-200mg |

3-Hydroxy-5-methylbenzonitrile |

95658-81-4 | 95+% | 200mg |

567.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | Y0982649-10g |

3-Hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 10g |

$1300 | 2024-08-02 | |

| Chemenu | CM130152-10g |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 10g |

$982 | 2021-06-17 |

3-Hydroxy-5-methylbenzonitrile Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Boron trichloride Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ; -78 °C; 30 min, rt

1.2 Reagents: Water ; 20 min, cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Water ; 20 min, cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Tetrabutylammonium iodide , Boron trichloride Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 20 min, rt; rt → 0 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referência

- Preparation of aryloxy pyrazole derivatives as reverse transcriptase inhibitors for treating HIV, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 0 °C; 2 h, rt

Referência

- Preparation of arenesulfonamide compound containing aryloxy moiety as β2-adrenergic receptor antagonist, Japan, , ,

Synthetic Routes 4

Condições de reacção

1.1 Catalysts: Nickel bromide , (T-4)-[3-Ethyl-5-[1-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-2,4-dime… Solvents: Acetonitrile ; 15 min, rt

1.2 Reagents: Diisopropylethylamine , Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ; 24 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Diisopropylethylamine , Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ; 24 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referência

- Synthesis of Phenols: Organophotoredox/Nickel Dual Catalytic Hydroxylation of Aryl Halides with Water, Angewandte Chemie, 2018, 57(7), 1968-1972

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Tetrabutylammonium iodide , Boron trichloride Solvents: Dichloromethane ; rt; rt → -78 °C; -78 °C; -78 °C; overnight, -78 °C → rt

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referência

- Preparation of pyrimidindiones as HIV reverse transcriptase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Pyridine Catalysts: Copper(II) triflate Solvents: 1-Butanol , 2-Methyltetrahydrofuran , Dimethylacetamide ; 20 min, rt → 120 °C

Referência

- Sequential Ir/Cu-Mediated Method for the Meta-Selective C-H Radiofluorination of (Hetero)Arenes, Journal of the American Chemical Society, 2021, 143(18), 6915-6921

3-Hydroxy-5-methylbenzonitrile Raw materials

- 3-Hydroxy-5-methylbenzamide

- 3-Methoxy-5-methylbenzonitrile

- 3-Cyano-5-methylphenylboronic acid pinacol ester

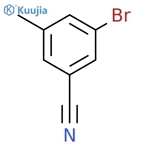

- 3-Bromo-5-methylbenzonitrile

3-Hydroxy-5-methylbenzonitrile Preparation Products

3-Hydroxy-5-methylbenzonitrile Literatura Relacionada

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

95658-81-4 (3-Hydroxy-5-methylbenzonitrile) Produtos relacionados

- 767-00-0(4-Hydroxybenzonitrile)

- 17345-61-8(3,4-Dihydroxybenzonitrile)

- 79370-78-8(5-Hydroxyisophthalonitrile)

- 873-62-1(M-cyanophenol)

- 2229609-44-1(5-Chloro-2-(1-methylpiperazin-2-yl)phenol)

- 2419730-80-4(N-{1,1'-biphenyl-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide)

- 2304818-06-0(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile)

- 546090-24-8(Methyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate)

- 1261573-04-9(2-Cyano-5-methoxybenzene-1-sulfonyl chloride)

- 2137585-60-3(2-(3,3-dimethylcyclobutyl)-1-(1H-pyrazol-4-yl)ethan-1-ol)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:95658-81-4)3-Hydroxy-5-methylbenzonitrile

Pureza:99%/99%

Quantidade:5g/25g

Preço ($):321.0/1131.0